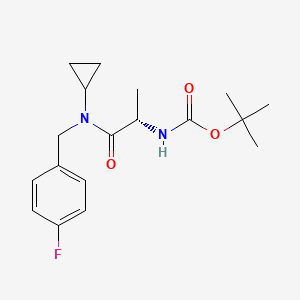

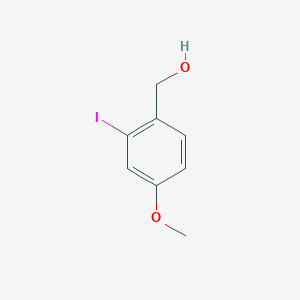

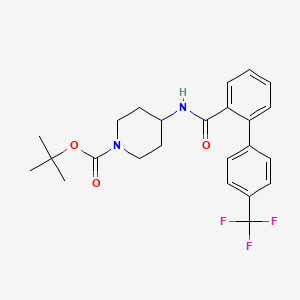

(S)-tert-Butyl (1-(cyclopropyl(4-fluorobenzyl)amino)-1-oxopropan-2-yl)carbamate

Vue d'ensemble

Description

This compound is a carbamate derivative, which are often used in pharmaceuticals and pesticides . The presence of the fluorobenzyl and cyclopropyl groups may suggest potential biological activity, but without specific studies or data on this exact compound, it’s difficult to predict its properties or uses .

Molecular Structure Analysis

The molecular structure of this compound would likely show the carbamate group (O=C=O-NH-R) attached to the tert-butyl group. The amine part of the carbamate would be connected to the cyclopropyl and fluorobenzyl groups .Chemical Reactions Analysis

Carbamates, in general, can undergo a variety of reactions. They can be hydrolyzed to produce amines and carbon dioxide. They can also react with Grignard reagents to form tertiary amines .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups. For example, the presence of the carbamate group might increase the compound’s polarity, potentially affecting its solubility in different solvents .Applications De Recherche Scientifique

Synthesis Processes

Process Development and Synthesis : The compound has been utilized in the scalable synthesis of lymphocyte function-associated antigen 1 inhibitors. An efficient one-pot, two-step telescoped sequence starting from readily available materials was developed for its preparation (Li et al., 2012).

Synthesis of Related Compounds : It serves as an intermediate in the synthesis of biologically active compounds like omisertinib (AZD9291), used in cancer treatment. A rapid synthetic method for related compounds was established, emphasizing its role in pharmaceutical chemistry (Zhao et al., 2017).

Medical and Biological Applications

Antimycobacterial Activities : Derivatives of the compound showed significant antimycobacterial activities against various strains of Mycobacterium tuberculosis. The compound demonstrated potential as a more potent alternative to existing tuberculosis treatments (Sriram et al., 2007).

GABAA/Benzodiazepine Receptor Binding : Certain derivatives of this compound have shown high affinity for the GABAA/benzodiazepine receptor, displaying a range of intrinsic efficacies. This indicates potential applications in neuroscience and pharmacology (Tenbrink et al., 1994).

Photocatalyzed Aminations : It has been used in photoredox-catalyzed aminations, establishing a new pathway for the assembly of various bioactive compounds under mild conditions (Wang et al., 2022).

Miscellaneous Applications

Insecticide Synthesis : Spirocyclopropanated analogues of insecticides like Thiacloprid and Imidacloprid were synthesized from derivatives of this compound, indicating its utility in agricultural chemistry (Brackmann et al., 2005).

Antibacterial Agents : Some derivatives have shown promising antibacterial activities, particularly against specific bacterial strains, suggesting potential in the development of new antibiotics (Bouzard et al., 1992).

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl N-[(2S)-1-[cyclopropyl-[(4-fluorophenyl)methyl]amino]-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25FN2O3/c1-12(20-17(23)24-18(2,3)4)16(22)21(15-9-10-15)11-13-5-7-14(19)8-6-13/h5-8,12,15H,9-11H2,1-4H3,(H,20,23)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHGKJVDROVEYTM-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(CC1=CC=C(C=C1)F)C2CC2)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N(CC1=CC=C(C=C1)F)C2CC2)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-Butyl (1-(cyclopropyl(4-fluorobenzyl)amino)-1-oxopropan-2-yl)carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N'-bis[2,6-dinitro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B3039887.png)

![2-Oxa-5-azaspiro[3.4]octane oxalate](/img/structure/B3039891.png)